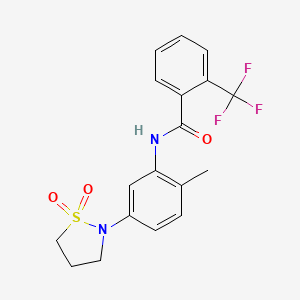

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3S/c1-12-7-8-13(23-9-4-10-27(23,25)26)11-16(12)22-17(24)14-5-2-3-6-15(14)18(19,20)21/h2-3,5-8,11H,4,9-10H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMMQMQVNVKDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure incorporating an isothiazolidine moiety, which is believed to contribute to its biological properties. The presence of the dioxidoisothiazolidin-2-yl group and the trifluoromethylbenzamide core enhances its pharmacological profile.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H16F3N3O3S |

| Molecular Weight | 393.39 g/mol |

| CAS Number | 941899-44-1 |

The primary mechanism of action for this compound involves its interaction with cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity across various cancer cell lines. In vitro studies have demonstrated that it effectively inhibits the proliferation of cancer cells while showing lower toxicity towards normal cells.

Case Study: Antitumor Efficacy

A study evaluated the compound's effects on three human lung cancer cell lines: A549, HCC827, and NCI-H358. The results are summarized in Table 1.

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| A549 | 6.75 ± 0.19 | High activity in 2D assay |

| HCC827 | 5.13 ± 0.97 | Moderate activity |

| NCI-H358 | 4.01 ± 0.95 | Significant inhibition observed |

Other Biological Activities

In addition to antitumor effects, preliminary studies suggest that this compound may possess antimicrobial properties. The compound's structural features allow it to interact with various biological targets, potentially leading to diverse therapeutic applications .

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Formation of Dioxidoisothiazolidine : The initial step involves the reaction of appropriate precursors with sulfur dioxide and an oxidizing agent.

- Amide Coupling : The benzamide core is introduced through an amide coupling reaction using reagents such as carbodiimides.

- Trifluoromethyl Group Introduction : This step often employs specialized reagents to introduce the trifluoromethyl group into the aromatic ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The table below compares key structural features and reported activities of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide with related benzamide derivatives:

Pharmacological and Biochemical Insights

- Trifluoromethyl Group : The 2-(trifluoromethyl)benzamide moiety, as seen in the target compound and , enhances metabolic stability and membrane permeability due to its electron-withdrawing and lipophilic properties. This group is critical in optimizing pharmacokinetics in pesticidal and antimicrobial agents .

- Isothiazolidinone vs. Thiazole Rings: The 1,1-dioxidoisothiazolidin-2-yl group in the target compound differs from the thiazole rings in nitazoxanide derivatives .

- Antimicrobial Activity: Nitazoxanide and its analogs (e.g., ) inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. The target compound’s isothiazolidinone sulfone may mimic this mechanism but with altered binding kinetics due to steric and electronic differences.

Research Findings and Implications

Computational Docking Studies

Molecular docking (e.g., AutoDock Vina ) of similar benzamides into PFOR or kinase targets (e.g., FtsZ or DprE1 ) suggests that the trifluoromethyl group and heterocyclic substituents enhance binding affinity through hydrophobic interactions and hydrogen bonding. The sulfone group in the target compound may improve interactions with polar active-site residues.

Metabolic Stability

The trifluoromethyl group reduces oxidative metabolism, as observed in , while the isothiazolidinone sulfone may increase solubility compared to non-sulfonated analogs.

Limitations and Contradictions

Preparation Methods

Synthesis of 2-(Trifluoromethyl)benzoyl Chloride

This intermediate is typically prepared via chlorination of 2-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride. Alternative routes, as outlined in CN113698315A, involve fluorination and cyano substitution starting from dichlorotrifluorotoluene, followed by hydrolysis to yield the carboxylic acid.

Synthesis of 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylaniline

The isothiazolidine ring is constructed through cyclization of a β-chloroethylsulfonamide precursor. For example:

- Thiazolidine Formation : Reaction of 2-methyl-5-nitroaniline with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) yields 5-nitro-2-methylphenyl-thiazolidine.

- Oxidation : Treatment with hydrogen peroxide (H₂O₂) or oxone converts the thiazolidine to the 1,1-dioxidoisothiazolidin derivative.

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine.

Coupling Strategies for Amide Bond Formation

The final step involves coupling the acyl chloride and aniline derivatives. Three primary methods are employed:

Schotten-Baumann Reaction

Conditions :

Carbodiimide-Mediated Coupling

Conditions :

Palladium-Catalyzed Amination (Alternative Route)

While less common, WO2015108861A1 describes a cross-coupling approach using a palladium catalyst to link prefunctionalized fragments.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Schotten-Baumann | Simple, cost-effective | Moderate yield, aqueous workup | 68–72 |

| EDCl/HOBt | High yield, mild conditions | Requires coupling agents | 75–80 |

| Palladium Catalysis | Versatile for complex systems | High cost, sensitive to impurities | 60–65 |

Optimization Challenges and Solutions

Isothiazolidine Ring Stability

The 1,1-dioxidoisothiazolidin moiety is prone to decomposition under acidic conditions. Key mitigations:

- pH Control : Maintain reaction pH > 8 during coupling.

- Low-Temperature Workup : Purify intermediates below 10°C.

Scalability and Industrial Considerations

The EDCl/HOBt method, despite higher reagent costs, is preferred for large-scale synthesis due to reproducibility. CN113698315A highlights a pilot-scale process achieving 67% overall yield with >97% purity using hydrogenation and hydrolysis steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.